

# Application Note: Precision Synthesis of KRAS G12C Inhibitors via Pyridine Intermediates

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## Compound of Interest

Compound Name: (2-Isopropylpyridin-3-yl)methanamine

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## Abstract & Strategic Context

The inhibition of KRAS G12C, a mutation previously deemed "undruggable," relies on the covalent trapping of the mutant cysteine-12 residue in the switch-II pocket. This application note details the synthesis of Sotorasib (AMG 510), focusing on the critical role of pyridine intermediates in establishing the molecule's defining structural feature: a configurationally stable atropisomeric biaryl axis.

Unlike standard amide couplings, the construction of KRAS G12C inhibitors requires rigorous control over the steric environment of the pyridine ring. The interplay between the isopropyl and methyl substituents on the pyridine core and the rigid pyridopyrimidinone scaffold creates a high rotational energy barrier (

kcal/mol). This guide provides a validated workflow for synthesizing the core, resolving the atropisomers, and installing the acrylamide warhead with high enantiomeric excess (ee) and chemical purity.

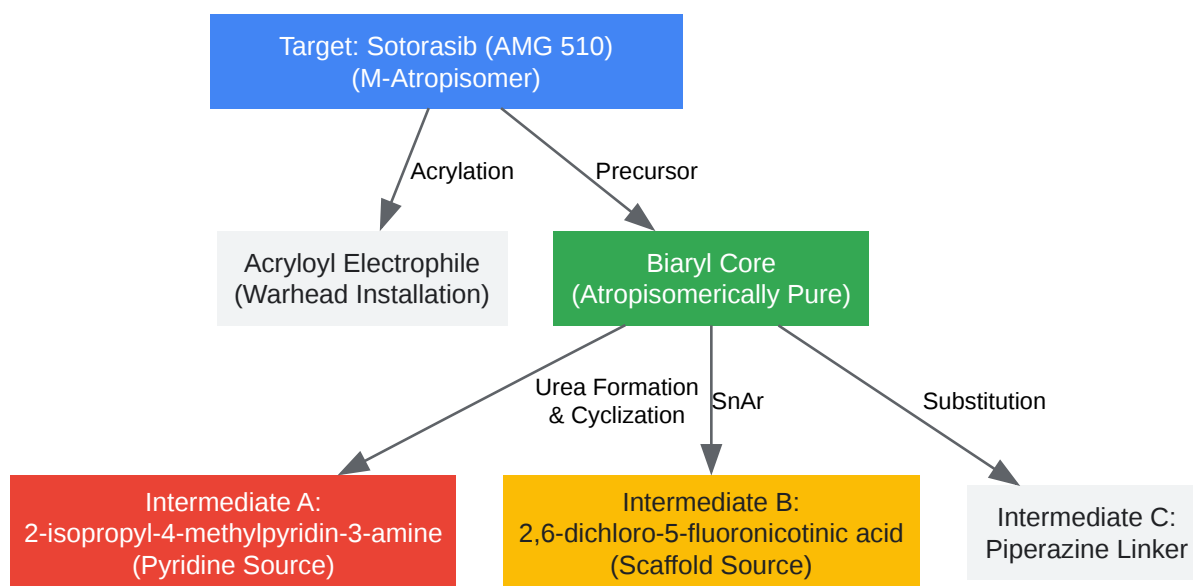
## Structural Logic & Retrosynthetic Analysis

The efficacy of Sotorasib hinges on three pharmacophoric elements:

- The Warhead: An acrylamide moiety that forms an irreversible covalent bond with Cys12.
- The Scaffold: A pyrido[2,3-d]pyrimidin-2(1H)-one core that occupies the cryptic pocket.
- The Atropisomeric Axis: A hindered bond between the central scaffold and a substituted pyridine ring (2-isopropyl-4-methylpyridin-3-amine).

## Retrosynthetic Pathway

The synthesis is best approached by disconnecting the biaryl axis and the warhead. The critical pyridine intermediate (Intermediate A) provides the steric bulk necessary to lock the conformation.



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Figure 1: Retrosynthetic disconnection of Sotorasib highlighting the central role of the substituted pyridine amine (Intermediate A).

## Detailed Experimental Protocols

### Protocol A: Synthesis of the Racemic Pyridopyrimidine Core

Objective: Construct the biaryl backbone by coupling the pyridine intermediate with the nicotinic acid derivative. Critical Quality Attribute (CQA): Full conversion of the urea intermediate to the cyclic dione to avoid downstream impurities.

Materials:

- 2,6-dichloro-5-fluoronicotinic acid (1.0 equiv)
- 2-isopropyl-4-methylpyridin-3-amine (1.1 equiv) [The Pyridine Intermediate]
- Oxalyl chloride (1.2 equiv)
- LiHMDS (Lithium hexamethyldisilazide) (2.5 equiv)
- Solvents: Dichloromethane (DCM), THF.

Step-by-Step Methodology:

- Acid Chloride Formation: Suspend 2,6-dichloro-5-fluoronicotinic acid in DCM at 20°C. Add catalytic DMF followed by dropwise addition of oxalyl chloride. Stir for 2 hours until gas evolution ceases. Concentrate in vacuo to obtain the crude acid chloride.
- Urea Coupling: Redissolve the acid chloride in THF. Cool to 0°C. Add a solution of 2-isopropyl-4-methylpyridin-3-amine and diisopropylethylamine (DIPEA). The steric bulk of the pyridine amine requires 4–6 hours for complete coupling. Monitor by HPLC for the disappearance of the amine.
- Cyclization (The Dione Formation):
  - Note: The intermediate urea is often unstable. Proceed directly to cyclization.
  - Cool the reaction mixture to -10°C.
  - Add LiHMDS (1.0 M in THF) slowly to induce intramolecular nucleophilic substitution.
  - Allow the reaction to warm to room temperature (23°C) over 12 hours.
  - Quench: Add aqueous ammonium chloride. Extract with ethyl acetate.

- Isolation: The product, 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, precipitates as a racemic mixture. Filter and wash with cold ether.

Yield Expectation: 65–75% (Racemic).

## Protocol B: Atropisomer Resolution via DBTA Crystallization

Objective: Isolate the active (M)-atropisomer from the racemic mixture using Classical Resolution. Mechanism: The pyridine ring's rotation is restricted.[1] Using a chiral acid forms diastereomeric salts with distinct solubility profiles.

Materials:

- Racemic Dione (from Protocol A)[2]
- (+)-2,3-Dibenzoyl-D-tartaric acid (DBTA) (1.0 equiv)
- Solvent System: 2-Methyltetrahydrofuran (2-MeTHF) / n-Heptane.

Step-by-Step Methodology:

- Dissolution: Dissolve the racemic dione in 2-MeTHF (10 volumes) at 75°C.
- Resolving Agent Addition: Add (+)-DBTA as a solid or warm solution. Stir for 30 minutes at 75°C.
- Controlled Cooling (Critical Step):
  - Cool to 60°C at a rate of 0.5°C/min.
  - Seeding: Add seed crystals of the (M)-atropisomer-DBTA complex if available.
  - Continue cooling to 20°C over 4 hours.
- Filtration: The (M)-atropisomer co-crystallizes with DBTA. Filter the solids.[3]

- Salt Break: Resuspend the solid in a biphasic mixture of MTBE and aqueous (10% w/w). Stir vigorously. Separate the organic layer (containing the free base (M)-dione) and dry over

#### Data Validation:

- Chiral HPLC: Column: Chiralpak AD-H. Mobile Phase: Hexane/IPA (80:20).
- Target Specs: >98% ee.

## Protocol C: Warhead Installation and Final Coupling

Objective: Functionalize the core with the piperazine linker and the acrylamide warhead.

#### Materials:

- (M)-Dione intermediate[4]
- (S)-1-Boc-3-methylpiperazine
- 2-fluoro-6-hydroxyphenylboronic acid (Boroxine form)
- Acryloyl chloride[4][5]
- Catalyst:

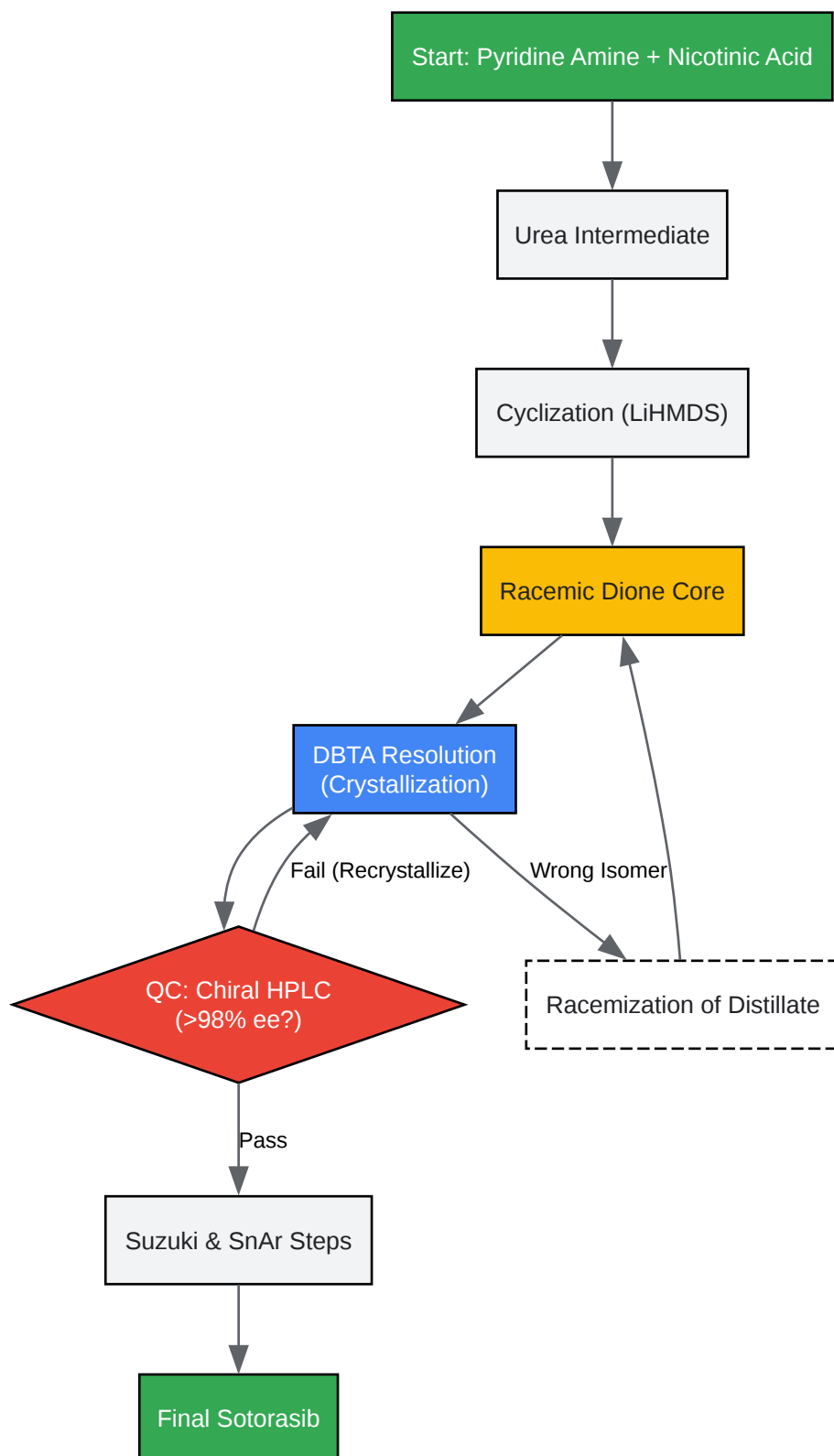
#### Step-by-Step Methodology:

- SnAr Reaction (C4 Substitution):
  - React the (M)-dione with (3 equiv) and DIPEA in acetonitrile at 80°C to generate the chloro-intermediate.
  - In situ addition: Add (S)-1-Boc-3-methylpiperazine. The substitution occurs selectively at the C4 position due to electronic directing effects of the pyridine nitrogen.

- Suzuki-Miyaura Coupling:
  - Dissolve the product in 1,4-dioxane/water (4:1).
  - Add 2-fluoro-6-hydroxyphenylboronic acid (2.0 equiv) and (3.0 equiv).
  - Degas with nitrogen for 15 mins. Add (5 mol%).
  - Heat to 90°C for 4 hours.
  - Purification: Silica gel chromatography (0-10% MeOH in DCM).
- Deprotection: Treat with TFA/DCM (1:4) at 0°C to remove the Boc group. Concentrate to dryness.
- Acrylation (Warhead):
  - Dissolve the amine salt in DCM/Sat. (biphasic).
  - Cool to -10°C. Add acryloyl chloride (0.95 equiv) dropwise. Note: Slight substoichiometry prevents bis-acrylation.
  - Stir for 30 mins. Separate organic layer.[2]

## Process Workflow & Quality Control

The following diagram illustrates the critical decision points and validation steps in the synthesis.



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Figure 2: Process workflow emphasizing the chiral resolution loop critical for isolating the active atropisomer.

## Quantitative Data Summary

The following table summarizes typical yield and purity metrics observed when utilizing the optimized pyridine-intermediate protocol.

Reaction Step	Reagent/Condition	Typical Yield	Purity (HPLC)	Key Impurity to Monitor
Urea Formation	Pyridine Amine / LiHMDS	85%	>95%	Unreacted Amine
Cyclization	LiHMDS / THF	70%	>98%	Hydrolyzed Acid
Resolution	(+)-DBTA / 2-MeTHF	35-40% (theoretical max 50%)	>99% ee	Wrong Atropisomer
Suzuki Coupling	Pd(dppf)Cl <sub>2</sub> / Boroxine	80%	>95%	Protodeboronation (Phenol)
Acrylation	Acryloyl Cl / Biphasic	88%	>97%	Bis-acrylamide

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